molecular formula C15H14N2O B229304 n'-(4-Methylbenzylidene)benzohydrazide

n'-(4-Methylbenzylidene)benzohydrazide

Cat. No.: B229304
M. Wt: 238.28 g/mol
InChI Key: TZBRMRLBEFLVNA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-Methylbenzylidene)benzohydrazide is a hydrazone-based compound that serves as a key scaffold in medicinal chemistry and drug discovery research. This Schiff base is characterized by its azomethine group (-NHN=CH-), formed by the condensation of benzohydrazide and 4-methylbenzaldehyde. Researchers value this family of compounds for their diverse biological activities and their utility as ligands in coordination chemistry. In biological studies, hydrazone derivatives demonstrate significant antimicrobial properties , showing bacteriostatic and fungistatic activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Some closely related structural analogs have also exhibited promising anticancer activity in screenings against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . Furthermore, recent research into similar hydrazones incorporating specific scaffolds has revealed potent inhibitory activity against key enzymatic targets, including EGFR and HER2 tyrosine kinases , which are crucial in cancer cell proliferation . The compound's mechanism of action is often explored through Quantitative Structure-Activity Relationship (QSAR) models, which indicate that molecular topological indices and electronic properties are key descriptors for its bioactivity . This product is intended for research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-12-7-9-13(10-8-12)11-16-17-15(18)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b16-11+

InChI Key

TZBRMRLBEFLVNA-LFIBNONCSA-N

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

Variations in the benzylidene substituent significantly influence physical, chemical, and biological properties.

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Properties/Activities Reference
N'-(4-Methylbenzylidene)benzohydrazide 4-CH₃ 219–220 95 Precursor for metal complexes
N'-(4-Methoxybenzylidene)benzohydrazide 4-OCH₃ 207–208 98 Higher solubility due to –OCH₃
N'-(4-Chlorobenzylidene)benzohydrazide 4-Cl 223–224 96 Enhanced thermal stability
N'-(4-Nitrobenzylidene)benzohydrazide 4-NO₂ 242 99 Strong electron-withdrawing effects

Key Observations :

  • Electron-donating groups (e.g., –OCH₃) lower melting points and improve solubility, whereas electron-withdrawing groups (e.g., –NO₂) increase melting points and rigidity .
  • The 4-methyl derivative (target compound) exhibits intermediate properties, balancing solubility and stability.

Substituent Effects on the Benzohydrazide Ring

Modifications to the benzohydrazide moiety alter reactivity and bioactivity.

Compound Name Substituent (X) Key Properties/Activities Reference
N'-(4-Methylbenzylidene)-4-(methylsulfonyl)benzohydrazide 4-SO₂CH₃ Enhanced enzyme inhibition (e.g., MAO, β-secretase)
N'-(4-Methylbenzylidene)-4-hydroxylbenzohydrazide 4-OH Antioxidant potential; lower lipophilicity
N'-(4-Methylbenzylidene)-3-nitrobenzohydrazide 3-NO₂ Crystallographic stability via hydrogen bonding

Key Observations :

  • Sulfonyl (–SO₂CH₃) and nitro (–NO₂) groups enhance enzyme inhibitory activities, likely due to improved target binding .
  • Hydroxyl (–OH) derivatives show promise in antioxidant applications but may require structural optimization for bioavailability .

Hybrid Derivatives with Additional Functional Groups

Compound Name Additional Group Biological Activity Reference
N'-(4-Methylbenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide Sulfonoxy-linked to 4-methyl MAO/β-secretase inhibition (IC₅₀: 1–10 μM)
N'-(4-Methylbenzylidene)-4-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzohydrazide Triazole moiety α-Glucosidase inhibition (IC₅₀: 12.5 μM)
Transition metal complexes of this compound Co, Cu, Zn, Ni complexes Antimicrobial activity (MIC: 8–32 μg/mL)

Key Observations :

  • Triazole- and sulfonoxy-linked derivatives exhibit potent enzyme inhibition, surpassing the parent compound in specificity .
  • Metal complexes demonstrate enhanced antimicrobial activity, with cobalt and copper derivatives showing the highest efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-Methylbenzylidene)benzohydrazide, and how do solvent choices impact yield?

  • Methodological Answer : The compound can be synthesized via acceptorless dehydrogenative coupling using a Ru(II) catalyst, yielding 76% under mild conditions (room temperature, PEG 400). Alternative methods include condensation reactions between 4-methylbenzaldehyde and benzohydrazide in ethanol or methanol, with yields ranging from 75–85%. Solvent polarity significantly affects reaction efficiency; non-polar solvents (e.g., benzene) yield negligible products, while PEG 400 enhances reactivity due to its solvation properties and recyclability .

Q. How can structural characterization of this compound be performed to confirm its geometry?

  • Methodological Answer : Use X-ray crystallography (via SHELXL) to determine the E-configuration of the imine bond. Complement with spectroscopic techniques:

  • IR : Confirm C=O (1676–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches.
  • ¹H NMR : Look for a singlet at δ 8.42 ppm (CH=N proton) and aromatic protons between δ 7.28–7.91 ppm.
  • ¹³C NMR : Peaks at ~163.58 ppm (C=O) and 148.29 ppm (C=N) .

Q. What analytical methods are suitable for assessing purity and stability during synthesis?

  • Methodological Answer :

  • TLC : Monitor reaction progress using ethyl acetate/hexane (2:3) as the mobile phase.
  • Elemental Analysis : Verify C, H, N content (e.g., C 63.63%, H 4.15%, N 12.37% for C₁₈H₁₄ClN₃O₂).
  • HPLC : Achieve >95% purity via recrystallization in ethanol or column chromatography .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations to analyze:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with charge-transfer interactions.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for drug-target interactions.
  • Lattice Energy : Assess crystal packing efficiency using programs like CrystalExplorer .

Q. What strategies resolve contradictions in biological activity data, such as varying cytotoxicity across cell lines?

  • Methodological Answer :

  • Dose-Response Studies : Test compound 3a (IC₅₀ = 12.5 µM for A549 cells) across multiple concentrations.
  • Hydrolysis Control : Stabilize acylhydrazones by adjusting pH (neutral to slightly acidic) to prevent degradation.
  • Comparative Assays : Validate results against reference drugs (e.g., doxorubicin) and use MTT assays to ensure mitochondrial activity specificity .

Q. How does modifying substituents on the benzohydrazide scaffold enhance insulin-enhancing or antimicrobial activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metal-binding capacity for vanadium complexes, enhancing insulin-mimetic activity. For antimicrobial activity, chloro or methoxy groups increase lipophilicity and membrane penetration .
  • Example : The oxidovanadium(V) complex of 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide shows 2x higher glucose uptake than free ligands .

Q. What green chemistry approaches improve the sustainability of synthesizing benzohydrazide derivatives?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with PEG 400 (recyclable, non-toxic), achieving 80–87% yields without catalysts.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours (conventional) to 15–30 minutes, maintaining yields >80% .

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